![molecular formula C10H7BrN4O B1479233 2-(Azidomethyl)-5-(3-bromophenyl)oxazole CAS No. 2089534-22-3](/img/structure/B1479233.png)
2-(Azidomethyl)-5-(3-bromophenyl)oxazole
Overview
Description
“2-(Azidomethyl)-5-(3-bromophenyl)oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms. The oxazole ring is substituted with a bromophenyl group at the 5-position and an azidomethyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)-5-(3-bromophenyl)oxazole” would be expected to feature the planar oxazole ring, with the bromophenyl and azidomethyl groups extending from the ring. The exact geometry would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Azidomethyl)-5-(3-bromophenyl)oxazole” would be expected to be influenced by its functional groups. For example, the presence of the bromine atom might increase its molecular weight and could potentially affect its reactivity .Scientific Research Applications
Novel Synthetic Methodologies and Chemical Transformations
- Continuous Multistep Synthesis : A study developed an efficient protocol for the continuous-flow production of 2-(azidomethyl)oxazoles from vinyl azides, demonstrating the versatility of 2-(bromomethyl)oxazoles as building blocks for nucleophilic displacement reactions, leading to azido oxazoles with good selectivity and overall yields (Rossa et al., 2018).
- Ring Oxidation to 2-Oxazolone : Research on 5-(3-bromophenyl)oxazole and its ring oxidation to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase highlights a new substrate chemotype for aldehyde oxidase-catalyzed reactions, offering insights into potential synthetic and metabolic pathways (Arora et al., 2012).
Biological and Antiprotozoal Activities
- Antiprotozoal Activity : Some synthesized oxazole derivatives, including 2-amino-4-(p-substituted phenyl)-oxazoles, were evaluated for their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis, with certain compounds showing significant inhibitory activity, suggesting potential therapeutic applications (Carballo et al., 2017).
properties
IUPAC Name |
2-(azidomethyl)-5-(3-bromophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4O/c11-8-3-1-2-7(4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAKCQILYMGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(3-bromophenyl)oxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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